molecular formula C4H6N2OS B7725528 1-methyl-2-sulfanyl-4H-imidazol-5-one

1-methyl-2-sulfanyl-4H-imidazol-5-one

Cat. No.: B7725528
M. Wt: 130.17 g/mol
InChI Key: MEJHYNPOIFOIIU-UHFFFAOYSA-N
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Description

1-Methyl-2-sulfanyl-4H-imidazol-5-one is a heterocyclic compound featuring an imidazolone core with a methyl group at the N1 position and a sulfanyl (-SH) group at the C2 position. The imidazolone scaffold is known for its diverse reactivity and biological relevance, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

1-methyl-2-sulfanyl-4H-imidazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS/c1-6-3(7)2-5-4(6)8/h2H2,1H3,(H,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJHYNPOIFOIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN=C1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)CN=C1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-sulfanyl-4H-imidazol-5-one can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups . Another method involves the use of amines and carbonyl compounds under dehydrative cyclization conditions .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow reactions and the use of advanced catalytic systems to optimize the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-sulfanyl-4H-imidazol-5-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-methyl-2-sulfanyl-4H-imidazol-5-one involves its interaction with specific molecular targets. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in enzymes or proteins, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Chemical Properties of Selected Imidazolone Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound -CH₃ (N1), -SH (C2) C₄H₆N₂OS 130.17 Not provided Core structure; sulfanyl group enhances nucleophilicity
2-Sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-4H-imidazol-5-one -(CH₂-THF) (N1), -SH (C2) C₉H₁₂N₂O₂S 212.27 832737-26-5 Increased hydrophilicity due to THF moiety
1-(2-Chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one -(2-Cl-C₆H₄) (N1), -SH (C2) C₉H₇ClN₂OS 242.69 55327-42-9 Enhanced lipophilicity; aryl substituent enables π-π interactions
1-Cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one -C₇H₁₃ (N1), -SH (C2) C₁₀H₁₆N₂OS 212.31 853723-93-0 Bulky cycloheptyl group may hinder steric access

Reactivity and Functionalization

  • Nucleophilicity : The sulfanyl (-SH) group at C2 in this compound confers nucleophilic reactivity, enabling thiol-disulfide exchange or alkylation reactions. This contrasts with derivatives like 5-methyl-4-[(4-methylbenzenesulfonyl)methyl]-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one, where sulfonyl groups dominate electrophilic behavior .
  • Electronic Effects : Electron-withdrawing substituents (e.g., nitro groups in 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole) reduce electron density at the imidazolone ring, altering redox properties compared to the sulfanyl-bearing analogue .

Crystallographic and Computational Insights

  • Structural Characterization: Tools like SHELXL and ORTEP-3 (evidenced in ) are critical for resolving the tautomeric preferences of imidazolones. For example, this compound may exhibit keto-enol tautomerism, influencing its hydrogen-bonding networks compared to saturated analogues (e.g., 4,5-dihydro-1H-imidazolones) .

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